An In-depth Technical Guide to the Core Structure of Pyrimido[5,4-c]pyridazine
An In-depth Technical Guide to the Core Structure of Pyrimido[5,4-c]pyridazine
This technical guide provides a comprehensive overview of the fundamental structure, synthesis, and reported biological activities of the pyrimido[5,4-c]pyridazine heterocyclic system. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of this chemical scaffold.
Core Structure and Chemical Properties
The pyrimido[5,4-c]pyridazine system is a fused heterocyclic aromatic compound consisting of a pyrimidine ring fused to a pyridazine ring. The core structure has the chemical formula C₆H₄N₄.
Table 1: Physicochemical Properties of Pyrimido[5,4-c]pyridazine
| Property | Value | Source |
| IUPAC Name | pyrimido[5,4-c]pyridazine | PubChem |
| Molecular Weight | 132.12 g/mol | PubChem |
| Molecular Formula | C₆H₄N₄ | PubChem |
| XLogP3-AA | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Exact Mass | 132.043596145 Da | PubChem |
| Canonical SMILES | C1=CN=C2C(=C1)N=CN=C2 | PubChem |
| InChI Key | ATVQBGCKUAGPDN-UHFFFAOYSA-N | PubChem |
| CAS Number | 6133-46-6 | PubChem |
Synthesis of the Pyrimido[5,4-c]pyridazine Core
A notable and efficient one-pot synthesis of pyrimido[5,4-c]pyridazine derivatives has been described, which proceeds via an aza-Wittig reaction followed by a heterocyclization strategy. This method provides a direct route to functionalized pyrimido[5,4-c]pyridazine diones.
General Synthetic Scheme
The synthesis involves the reaction of an iminophosphorane with an isocyanate, followed by the addition of an amine to form a guanidine intermediate. This intermediate is then cyclized in the presence of a catalytic amount of a base, such as sodium ethoxide, to yield the final pyrimido[5,4-c]pyridazine product.
Caption: One-pot synthesis of pyrimido[5,4-c]pyridazines.
Reported Biological Activities
Derivatives of the pyrimido[5,4-c]pyridazine scaffold have been reported to possess potential antifungal and diuretic activities.[1][2] However, to date, there is a lack of publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values for antifungal activity, and specific in vivo data on urine volume and electrolyte excretion for diuretic effects. Further research is required to quantify the biological activities of this class of compounds.
Proposed Experimental Protocols
The following are detailed, generic experimental protocols for the evaluation of antifungal and diuretic activities. These protocols are based on established methodologies and can be adapted for the screening of novel pyrimido[5,4-c]pyridazine derivatives.
In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.
Materials:
-
Test compounds (pyrimido[5,4-c]pyridazine derivatives)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. The colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. The suspension is then diluted in RPMI-1640 medium to the final desired concentration.
-
Preparation of Test Compounds: The pyrimido[5,4-c]pyridazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold serial dilutions are then prepared in RPMI-1640 medium in the 96-well plates.
-
Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted test compounds. Positive (fungi without compound) and negative (medium only) controls are also included. The plates are incubated at 35-37°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Caption: Antifungal susceptibility testing workflow.
In Vivo Diuretic Activity in a Rat Model
This protocol describes a standard method for evaluating the diuretic potential of a test compound in rats.
Materials:
-
Test compounds (pyrimido[5,4-c]pyridazine derivatives)
-
Wistar or Sprague-Dawley rats
-
Metabolic cages
-
Normal saline (0.9% NaCl)
-
Standard diuretic drug (e.g., Furosemide)
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes
Procedure:
-
Animal Acclimatization and Grouping: The rats are acclimatized to the laboratory conditions and housed in metabolic cages for a period before the experiment to allow for adaptation. They are then divided into groups: a control group, a standard drug group, and one or more test groups for different doses of the pyrimido[5,4-c]pyridazine derivatives.
-
Hydration and Dosing: The animals are fasted overnight with free access to water. At the beginning of the experiment, all rats receive a priming dose of normal saline to ensure a uniform state of hydration. Subsequently, the control group receives the vehicle, the standard group receives the standard diuretic, and the test groups receive the test compounds orally or via injection.
-
Urine Collection: The rats are placed back into their metabolic cages, and urine is collected at specific time intervals (e.g., every hour for 5-6 hours). The total volume of urine for each rat is recorded.
-
Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ion concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control and standard groups.
Caption: Workflow for diuretic activity evaluation in rats.
Conclusion
The pyrimido[5,4-c]pyridazine scaffold represents an interesting heterocyclic system with potential applications in medicinal chemistry, particularly in the development of new antifungal and diuretic agents. The efficient one-pot synthesis provides a viable route for the generation of diverse derivatives for further investigation. While preliminary reports are promising, there is a clear need for detailed quantitative studies to elucidate the structure-activity relationships and to validate the therapeutic potential of this compound class. The experimental protocols outlined in this guide provide a framework for such future investigations.
